Minimal Molecular Weight and Ligand Efficiency Advantage Over 2-(3,5-Dimethylpiperidin-1-yl) Analog
The methoxyacetamide derivative possesses a molecular weight of 290.44 g/mol, which is 89.06 g/mol lower than the 2-(3,5-dimethylpiperidin-1-yl) analog (379.50 g/mol) [1]. This lower molecular weight is advantageous for fragment-based screening and maintaining favorable ligand efficiency metrics during optimization, as it avoids the 'molecular obesity' often introduced by bulky amine substituents .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 290.44 g/mol |
| Comparator Or Baseline | 2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide: 379.50 g/mol |
| Quantified Difference | -89.06 g/mol (23.4% reduction) |
| Conditions | Calculated molecular weight from molecular formula (C16H14N2O4 vs C22H25N3O3) |
Why This Matters
This reduction in molecular weight directly translates to higher ligand efficiency indices, a key criterion for selecting starting points in fragment-based drug discovery.
- [1] Kuujia.com. (n.d.). Cas no 851411-76-2 (2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide). Retrieved from https://www.kuujia.com View Source
